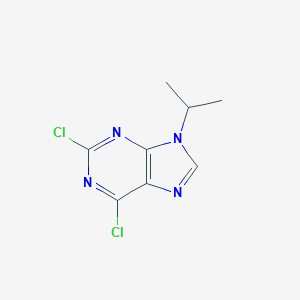

2,6-dichloro-9-isopropyl-9H-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-9-propan-2-ylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEFDRUWUYSFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459110 | |

| Record name | 2,6-dichloro-9-isopropyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203436-45-7 | |

| Record name | 2,6-dichloro-9-isopropyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating a Versatile Synthetic Intermediate

An In-Depth Technical Guide to the Basic Properties of 2,6-dichloro-9-isopropyl-9H-purine

This compound is a synthetically derived purine analog of significant interest to the fields of medicinal chemistry and drug development. As a member of the substituted purine family, it serves not as an end-product with inherent biological activity, but as a crucial building block for the synthesis of more complex molecules. The purine scaffold is central to numerous biological processes, forming the core of nucleosides, signaling molecules like cAMP, and enzyme cofactors. Consequently, synthetic analogs are widely explored for their potential as therapeutic agents, including anti-cancer, anti-viral, and anti-inflammatory drugs.[1]

The strategic placement of two reactive chlorine atoms at the C2 and C6 positions of the purine ring, combined with the N9-isopropyl group which enhances lipophilicity and modulates solubility, makes this compound a highly versatile precursor. Understanding its fundamental basic properties—physicochemical characteristics, reactivity, and synthesis—is paramount for researchers aiming to leverage its synthetic potential. This guide provides a detailed examination of these core properties, offering both foundational knowledge and practical, field-proven insights for its application in research and development.

Core Physicochemical and Structural Properties

The utility of a synthetic intermediate is fundamentally governed by its physical and chemical properties. These parameters dictate reaction conditions, purification strategies, and the overall feasibility of its incorporation into complex molecular designs.

Structural and Physical Data Summary

The properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dichloro-9-(propan-2-yl)-9H-purine | N/A |

| CAS Number | 203436-45-7 | [2][3] |

| Molecular Formula | C₈H₈Cl₂N₄ | [2][3] |

| Molecular Weight | 231.08 g/mol | [2][3] |

| Appearance | Solid (inferred from related compounds) | [4] |

| Solubility | Soluble in organic solvents such as Dimethyl sulfoxide (DMSO), ether, and ethyl acetate.[4] The solubility of dichloropurine derivatives can vary, with the introduction of polar groups increasing water solubility.[1] | [1][4] |

| Storage | Room temperature | [3] |

Basicity and pKa Considerations

The nitrogen atoms in the purine ring system (N1, N3, N7) possess lone pairs of electrons and can act as proton acceptors (bases). The N9 position is alkylated with an isopropyl group, precluding its involvement in acid-base chemistry. The electron-withdrawing nature of the two chlorine atoms at the C2 and C6 positions significantly reduces the electron density of the purine ring system. This inductive effect decreases the basicity of the remaining ring nitrogens (N1, N3, N7) compared to unsubstituted purine. Therefore, it is expected that the pKa for protonation of this compound would be lower than 2.52, indicating it is a weak base.

Synthesis and Chemical Reactivity

The primary value of this compound lies in its role as a synthetic intermediate. Its synthesis is straightforward, and its structure is engineered for subsequent chemical modification.

Synthetic Pathway: N-Alkylation

The standard synthesis involves the N-alkylation of 2,6-dichloro-9H-purine. The choice of the N9 position for substitution is common in purine chemistry, mimicking the structure of natural nucleosides. A key challenge in purine alkylation is controlling the site of substitution, as both the N7 and N9 positions are potential reaction sites. The synthesis of the N9 isomer is typically favored, though the N7 isomer is often isolated as a side product.[4]

Sources

- 1. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]

- 2. 2,6-dichloro-9-(1-methylethyl)-9H-purine synthesis - chemicalbook [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

The Strategic Intermediate: A Technical Guide to 2,6-dichloro-9-isopropyl-9H-purine in Advanced Drug Discovery

This guide provides an in-depth technical overview of 2,6-dichloro-9-isopropyl-9H-purine (CAS No. 203436-45-7), a critical intermediate in the synthesis of potent, next-generation kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's properties, its strategic application in chemical synthesis, and the profound biological impact of its derivatives, particularly in the context of oncology. We will explore the causality behind its use, detailing a validated synthetic protocol and the mechanism of action for the resulting therapeutic agents.

Introduction: The Significance of a Purine Scaffold

The purine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved therapeutics. This compound emerges as a highly valuable building block due to the specific reactivity of its two chlorine atoms and the influence of the N9-isopropyl group. The dichloropurine core allows for sequential, regioselective substitution at the C6 and C2 positions, providing a robust platform for generating diverse libraries of 2,6,9-trisubstituted purine analogues.[1] The isopropyl group at the N9 position is not merely a placeholder; it often serves to enhance binding affinity and optimize pharmacokinetic properties of the final active pharmaceutical ingredient (API).[2]

This intermediate is particularly pivotal in the development of inhibitors for Cyclin-Dependent Kinases (CDKs), a family of enzymes frequently dysregulated in cancer.[3] Specifically, derivatives of this compound have shown exceptional potency against CDK12, a kinase implicated in promoting tumor initiation and driving therapeutic resistance in challenging cancers, such as HER2-positive (HER2+) breast cancer.[4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 203436-45-7 | [5] |

| Molecular Formula | C₈H₈Cl₂N₄ | [5] |

| Molecular Weight | 231.08 g/mol | [5] |

| IUPAC Name | 2,6-dichloro-9-(propan-2-yl)-9H-purine | [6] |

| Appearance | Solid powder | [7] |

| Melting Point | 150-151 °C | [6] |

| Purity | ≥97% (typical) | [5][7] |

| Storage | Inert atmosphere, 2-8 °C | [7] |

| InChI Key | GKEFDRUWUYSFGW-UHFFFAOYSA-N | [6][7] |

Core Application: Synthesis of Potent CDK12 Inhibitors

The primary utility of this compound lies in its role as a precursor for potent 2,6,9-trisubstituted purine CDK inhibitors. The chlorine atoms at the C2 and C6 positions are excellent leaving groups, enabling sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the precise and controlled introduction of various functional groups, which is a cornerstone of structure-activity relationship (SAR) studies.

A common synthetic strategy involves the initial, more facile displacement of the C6 chlorine, followed by a subsequent, often palladium-catalyzed, substitution at the C2 position. This differential reactivity is key to building molecular complexity in a planned and efficient manner.

Mechanism of Action of Derived CDK12 Inhibitors in HER2+ Breast Cancer

HER2+ breast cancer is characterized by the amplification of the HER2 (ERBB2) oncogene. While therapies like trastuzumab target the HER2 receptor, many patients develop resistance.[8] The gene for CDK12 is frequently co-amplified with HER2 on chromosome 17q12.[4] High CDK12 expression promotes tumor growth and resistance to anti-HER2 therapy by upregulating the expression of genes involved in critical oncogenic signaling pathways, namely the WNT and IRS1-ErbB-PI3K pathways.[9][10]

CDK12, complexed with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a crucial step in transcriptional elongation.[11] By inhibiting the kinase activity of CDK12, compounds derived from this compound prevent this phosphorylation event. This leads to a downstream suppression of key pro-survival and resistance-driving genes (e.g., IRS1, WNT1), thereby crippling the cancer cell's ability to evade treatment.[4] This inhibition can re-sensitize resistant tumors to standard-of-care treatments like trastuzumab or other HER2-targeted tyrosine kinase inhibitors (TKIs).[12][13]

Caption: CDK12-mediated signaling in trastuzumab-resistant HER2+ breast cancer.

Experimental Protocol: Synthesis of a 2,6,9-Trisubstituted Purine CDK12 Inhibitor

The following protocol is a representative synthesis adapted from methodologies described in the literature for creating potent CDK12 inhibitors, starting from this compound.[4] This multi-step process exemplifies the strategic, sequential substitution at the C6 and C2 positions.

Step 1: Nucleophilic Aromatic Substitution at C6

This initial step involves the displacement of the more reactive C6-chloro group with a desired amine. The choice of amine is critical for the final compound's biological activity and selectivity.

-

Reactants:

-

This compound (1.0 eq)

-

Desired bipyridyl methanamine (e.g., N-([2,3′-Bipyridin]-6′-ylmethyl)amine) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: n-Butanol (approx. 0.1 M concentration of starting purine)

-

-

Procedure:

-

To a stirred solution of this compound in n-butanol, add the selected bipyridyl methanamine and DIPEA.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The causality here is that elevated temperatures are required to overcome the activation energy for the SNAr reaction, while DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude residue via column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the intermediate, N-substituted-2-chloro-9-isopropyl-9H-purin-6-amine. This purification step is self-validating; pure product fractions are identified by TLC and combined, ensuring the material's quality for the subsequent step.

-

Step 2: Suzuki Coupling at C2

The less reactive C2-chloro group is typically substituted using a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, to introduce an aryl or heteroaryl moiety.

-

Reactants:

-

N-substituted-2-chloro-9-isopropyl-9H-purin-6-amine (from Step 1) (1.0 eq)

-

Desired boronic acid or ester (e.g., 3-pyridylboronic acid) (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.1 eq)

-

Base: Sodium carbonate (Na₂CO₃) (3.0 eq)

-

Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

-

Procedure:

-

Combine the 2-chloro-purine intermediate, the boronic acid, the palladium catalyst, and sodium carbonate in a reaction vessel.

-

Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography or preparative HPLC to yield the desired 2,6,9-trisubstituted purine. The purity and identity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

-

Caption: Workflow for the synthesis of a 2,6,9-trisubstituted purine CDK12 inhibitor.

Data Presentation: Antiproliferative Activity

The ultimate validation of this synthetic strategy is the biological activity of the final compounds. Derivatives synthesized from this compound exhibit potent antiproliferative activity against HER2+ breast cancer cell lines, including those resistant to standard therapies.

| Compound ID | Target Cell Line | Description | GI₅₀ (nM) | Source |

| 30d | SK-Br-3 | Trastuzumab-Sensitive, HER2+ | < 50 | [4] |

| 30d | HCC1954 | Trastuzumab-Resistant, HER2+ | < 50 | [4] |

| 30e | SK-Br-3 | Trastuzumab-Sensitive, HER2+ | < 50 | [4] |

| 30e | HCC1954 | Trastuzumab-Resistant, HER2+ | < 50 | [4] |

GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

The data clearly demonstrates that the 2,6,9-trisubstituted purine scaffold, enabled by the this compound intermediate, yields compounds with exceptional, low-nanomolar potency against both trastuzumab-sensitive and, critically, trastuzumab-resistant HER2+ breast cancer cells.[4]

Conclusion

This compound is more than a mere chemical; it is a strategic linchpin in the design and synthesis of sophisticated molecularly targeted therapeutics. Its well-defined physicochemical properties and differential reactivity at the C2 and C6 positions provide medicinal chemists with a reliable and versatile platform for creating potent and selective kinase inhibitors. The demonstrated success of its derivatives as CDK12 inhibitors in overcoming therapy resistance in HER2+ breast cancer models underscores the profound translational impact originating from this core building block. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this key intermediate in the ongoing pursuit of novel and effective therapies for cancer and other diseases.

References

-

Choi, H., Jin, S., Kim, H., et al. (2019). CDK12 drives breast tumor initiation and trastuzumab resistance via WNT and IRS1-ErbB-PI3K signaling. EMBO reports, 20(10), e48058. [Link][9]

-

Semantic Scholar. (n.d.). CDK12 drives breast tumor initiation and trastuzumab resistance via WNT and IRS1‐ErbB‐PI3K signaling. Retrieved from [Link][10]

-

Vena, F., Aceti, M., Bayle, S., et al. (2019). Abstract 3051: Targeting cdk12/13 re-sensitizes trastuzumab resistant her2+ breast cancers. Cancer Research, 79(13_Supplement), 3051-3051. [Link][8]

-

Lee, J., Kim, S., Park, J., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link][4]

-

Request PDF. (n.d.). CDK12 inhibition enhances sensitivity of HER2+ breast cancers to HER2-tyrosine kinase inhibitor via suppressing PI3K/AKT. Retrieved from [Link][12]

-

ResearchGate. (n.d.). CDK12 inhibition enhances sensitivity of HER2+ breast cancers to HER2-TKI via suppressing PI3K/AKT. Retrieved from [Link][13]

-

López-García, S., Sanfeliciano, S., Pérez, C., et al. (2018). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 23(12), 3126. [Link][1]

-

CP Lab Chemicals. (n.d.). 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram. Retrieved from [Link][5]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Jorda, R., Paruch, K., & Krystof, V. (2015). Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. European Journal of Medicinal Chemistry, 301, 118217. [Link][14]

-

ResearchGate. (n.d.). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. Retrieved from [Link][3]

-

Li, M., et al. (2023). Research progress of anticancer drugs targeting CDK12. RSC Medicinal Chemistry, 14(7), 1229-1245. [Link][2]

-

Morales, C., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(18), 4226. [Link][16]

-

Kapadiya, K., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry, 151, 107841. [Link][17]

-

Insilico Medicine. (n.d.). CDK12/13. Retrieved from [Link][11]

-

BPS Bioscience. (n.d.). CDK12/Cyclin K Kinase Assay Kit. Retrieved from [Link]

-

De Cecchi, T., et al. (2023). Dual inhibition of CDK12 and CDK13 uncovers actionable vulnerabilities in patient-derived ovarian cancer organoids. Journal of Experimental & Clinical Cancer Research, 42(1), 131. [Link]

-

ResearchGate. (n.d.). Plots of experimental versus predicted pIC50 values for the training set and test set molecules in CoMFA studies. Retrieved from [Link]

Sources

- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 203436-45-7 [sigmaaldrich.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. CDK12 drives breast tumor initiation and trastuzumab resistance via WNT and IRS1-ErbB-PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CDK12 drives breast tumor initiation and trastuzumab resistance via WNT and IRS1‐ErbB‐PI3K signaling | Semantic Scholar [semanticscholar.org]

- 11. CDK12/13 | Insilico Medicine [insilico.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shanghai Institute of Organic Chemistry and University of Michigan report CDK12/13 inhibitors | BioWorld [bioworld.com]

- 16. mdpi.com [mdpi.com]

- 17. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of 2,6-dichloro-9-isopropyl-9H-purine

An In-Depth Technical Guide to 2,6-Dichloro-9-isopropyl-9H-purine: A Core Intermediate in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for professionals in chemical synthesis and drug discovery. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application in developing novel therapeutics.

Introduction: The Significance of the Purine Scaffold

The purine framework, a fusion of pyrimidine and imidazole rings, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its prevalence in fundamental biological molecules grants it inherent biocompatibility and diverse interaction capabilities. Within this class, this compound serves not as an end-product but as a crucial and versatile intermediate. The strategic placement of two reactive chlorine atoms and a stabilizing isopropyl group at the N9 position makes it an ideal starting point for building libraries of complex, biologically active compounds, particularly in oncology and virology.[2][3][4]

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The isopropyl group at the N9 position is a critical feature, enhancing solubility in organic solvents compared to its unsubstituted counterpart and sterically directing subsequent reactions.

| Property | Data | Source(s) |

| Molecular Weight | 231.08 g/mol | [5][6][7][8] |

| Molecular Formula | C₈H₈Cl₂N₄ | [5][7][8] |

| CAS Number | 203436-45-7 | [5][7] |

| Appearance | White to pale yellow solid/powder | [2] |

| Melting Point | 100–102 °C | [2] |

| Purity (Typical) | ≥97% | [5] |

Chemical Structure

The structure, defined by the SMILES string CC(C)N1C=NC2=C(Cl)N=C(Cl)N=C12, highlights the key reactive sites.[7]

Caption: Chemical structure of this compound.

Synthesis, Purification, and Isomeric Control

The synthesis of this compound is a foundational procedure. The primary route involves the N-alkylation of 2,6-dichloropurine.[8] Understanding the nuances of this reaction is key to achieving high yield and purity.

Rationale Behind Experimental Choices

-

Starting Material: 2,6-Dichloropurine is used because the chlorine atoms are excellent leaving groups for subsequent nucleophilic aromatic substitution (SₙAr) reactions, which is the ultimate purpose of this intermediate.[9] It can be synthesized via chlorination of xanthine using reagents like phosphorus oxychloride.[10]

-

Alkylation Strategy: The nitrogen atoms of the purine ring are nucleophilic. Alkylation can occur at multiple positions, primarily N9 and N7. The choice of a non-polar solvent and a hindered base can influence the N9/N7 ratio, but chromatographic separation is almost always necessary for obtaining a pure isomer.[11]

-

Reagents:

-

2-Iodopropane: Used as the isopropyl source. The iodide is an excellent leaving group, facilitating the reaction.

-

Potassium Carbonate (K₂CO₃): A mild, inexpensive base used to deprotonate the purine ring, activating it for nucleophilic attack on the alkyl halide.

-

DMSO/DMF: Polar aprotic solvents that effectively dissolve the purine salt and promote the Sₙ2 reaction.

-

Experimental Protocol: N9-Alkylation of 2,6-Dichloropurine

This protocol is adapted from established literature procedures for purine alkylation.[11]

-

Reaction Setup: To a solution of 2,6-dichloro-9H-purine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (3.0 eq).

-

Reagent Addition: Add 2-iodopropane (5.0 eq) to the stirred suspension. The excess is used to drive the reaction to completion.

-

Reaction Conditions: Stir the mixture at room temperature for 8 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). The organic layers are combined.

-

Purification (Isomer Separation): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude material, a mixture of N9 and N7 isomers, is purified via flash column chromatography on silica gel. A gradient of ethyl acetate in petroleum ether is typically effective for separation.[2][11] The N9 isomer is generally the major product.

Caption: Workflow for the synthesis and purification of the N9-isomer.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system.

| Technique | Expected Result for C₈H₈Cl₂N₄ | Purpose |

| ¹H-NMR | δ ~8.17 (s, 1H, C8-H), ~4.9 (m, 1H, CH), ~1.65 (d, 6H, 2xCH₃)[2] | Confirms proton environment and N9 vs. N7 regiochemistry. |

| ¹³C-NMR | δ ~152.7, 151.7, 146.9, 143.6, 131.1, 48.4, 22.5[2] | Verifies the carbon skeleton. |

| HRMS | Calculated for [M+H]⁺: 231.0204; Found should be within 5 ppm[2] | Provides unequivocal confirmation of the molecular formula. |

| Melting Point | Sharp range around 100-102 °C[2] | A simple and effective indicator of purity. |

Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its reactivity. The chlorine atoms at the C2 and C6 positions are susceptible to sequential or simultaneous displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). The C6 position is generally more reactive than the C2 position, allowing for selective functionalization.

This differential reactivity is the cornerstone of its use in generating libraries of 2,6,9-trisubstituted purines, which have shown significant promise as:

-

Anticancer Agents: By introducing various arylpiperazinyl and other amine-containing moieties, researchers have developed potent and selective cytotoxic compounds that induce apoptosis and cell cycle arrest in cancer cell lines.[4]

-

Kinase Inhibitors: The purine core mimics the adenine of ATP, making it an ideal scaffold for competitive kinase inhibitors. Derivatives have been developed as inhibitors of oncogenic kinases like Bcr-Abl and BTK for the treatment of leukemia.[12]

-

Protein Degrader Building Blocks: The molecule is commercially classified as a building block for Proteolysis-Targeting Chimeras (PROTACs), where it can be functionalized to serve as a ligand for a target protein or E3 ligase.[5]

Caption: General reaction pathway for synthesizing diverse purine derivatives.

Safety and Handling

Proper handling is essential for laboratory safety. This compound is a chemical intermediate and should be handled with appropriate care.

| Safety Aspect | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [7] |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary | P280: Wear protective gloves/eye protection | |

| Handling | Use in a well-ventilated area. Avoid generating dust. Limit all unnecessary personal contact. | [13] |

| Storage | Store in a tightly sealed container in an inert atmosphere at 2-8°C. | [7] |

Conclusion

This compound, with a molecular weight of 231.08 g/mol , is far more than a catalog chemical. It is a strategically designed intermediate that provides a reliable and versatile entry point into the synthesis of novel purine derivatives. Its well-defined reactivity, coupled with robust methods for its synthesis and purification, makes it an invaluable tool for researchers and scientists dedicated to advancing drug discovery, particularly in the development of targeted therapies.

References

-

This compound. LookChem.[Link]

-

Hloušková, K., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1585.[Link]

-

Correa, J. R., et al. (2016). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 21(10), 1346.[Link]

-

Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481.[Link]

-

Wang, J., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 856.[Link]

-

Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives. ResearchGate.[Link]

-

Correa, J. R., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(1), 77.[Link]

-

Giovagnoli, F. A., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. ResearchGate.[Link]

-

Correa, J. R., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(11), 3169.[Link]

-

Rana, N., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Topics in Medicinal Chemistry, 24(6), 541-579.[Link]

Sources

- 1. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. lookchem.com [lookchem.com]

- 7. 203436-45-7|this compound|BLD Pharm [bldpharm.com]

- 8. 2,6-dichloro-9-(1-methylethyl)-9H-purine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 11. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Structure and Synthesis of 2,6-dichloro-9-isopropyl-9H-purine

This guide provides a comprehensive technical overview of 2,6-dichloro-9-isopropyl-9H-purine, a key heterocyclic intermediate in contemporary drug discovery. We will delve into its molecular structure, physicochemical properties, and critically, the nuanced strategies for its chemical synthesis. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of purine-based bioactive molecules.

Introduction: The Significance of Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a vast array of therapeutic agents.[1] Its derivatives are prominent in the development of treatments for a wide range of diseases, including cancer and viral infections.[1] The strategic functionalization of the purine ring at various positions allows for the fine-tuning of a molecule's interaction with specific biological targets.

This compound, in particular, has emerged as a valuable building block. The chlorine atoms at the 2- and 6-positions serve as versatile handles for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functionalities. The isopropyl group at the N9 position is a critical feature in many cyclin-dependent kinase (CDK) inhibitors, influencing the compound's binding affinity and pharmacokinetic properties. A prime example of its application is in the synthesis of (R)-Roscovitine (Seliciclib), a potent CDK inhibitor that has undergone clinical investigation as an anti-cancer agent.[2][3]

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₈H₈Cl₂N₄.[4] Its structure consists of a fused pyrimidine and imidazole ring system, characteristic of all purines. The key structural features are the two chlorine substituents on the pyrimidine ring and the isopropyl group attached to the nitrogen at position 9 of the imidazole ring.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂N₄ | [1][2] |

| Molecular Weight | 231.08 g/mol | [1][2] |

| CAS Number | 203436-45-7 | [1][2][5] |

| Appearance | White solid | [6] |

| Melting Point | 100–102 °C | [6] |

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

¹H-NMR (CDCl₃):

-

δ 8.17 (s, 1H, C8-H)

-

δ 4.97–4.86 (m, 1H, CH of isopropyl)

-

δ 1.65 (d, J = 6.8 Hz, 6H, 2x CH₃ of isopropyl)[6]

¹³C-NMR (CDCl₃):

-

δ 152.73

-

δ 151.66

-

δ 146.93

-

δ 143.58

-

δ 131.05

-

δ 48.36

-

δ 22.40[6]

Synthesis of this compound: A Strategic Approach

The primary route for the synthesis of this compound is the N-alkylation of 2,6-dichloropurine. A critical challenge in purine alkylation is controlling the regioselectivity, as the reaction can occur at either the N7 or N9 position of the purine ring.[7] The formation of a mixture of N7 and N9 isomers is a common outcome, necessitating careful optimization of reaction conditions and subsequent purification.[4]

The Challenge of N7 vs. N9 Regioselectivity

The regiochemical outcome of purine alkylation is influenced by a combination of electronic and steric factors.[7][8] The N7 and N9 nitrogens of the imidazole ring are both nucleophilic and can react with an electrophile. The thermodynamically more stable product is typically the N9-alkylated isomer, while the N7 isomer is often the kinetically favored product.[9][10]

The choice of base, solvent, and alkylating agent, as well as the reaction temperature, can significantly impact the N7/N9 isomer ratio.[8][9] For instance, the use of a non-polar solvent and a bulky base can favor the formation of the N9 isomer by sterically hindering the approach of the alkylating agent to the N7 position.

Caption: Mechanism of N9-isopropylation of 2,6-dichloropurine.

-

Deprotonation: The base, potassium carbonate, removes the acidic proton from the N9 position of the 2,6-dichloropurine, generating a purine anion. This anion is resonance-stabilized, with the negative charge delocalized over the imidazole ring.

-

Nucleophilic Attack: The purine anion acts as a nucleophile and attacks the electrophilic carbon of the 2-iodopropane in an Sₙ2 fashion.

-

Product Formation: The iodide ion is displaced as a leaving group, resulting in the formation of the N-C bond and yielding this compound.

Application in Drug Development: Synthesis of (R)-Roscovitine

A significant application of this compound is as a key intermediate in the synthesis of the cyclin-dependent kinase (CDK) inhibitor (R)-Roscovitine (also known as Seliciclib). [2][3]CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. [11] The synthesis of Roscovitine from this compound involves a subsequent nucleophilic aromatic substitution at the C6 position, followed by a substitution at the C2 position. The presence of the isopropyl group at the N9 position is critical for the inhibitory activity of Roscovitine against CDKs.

Conclusion

This compound is a fundamentally important building block in the synthesis of a variety of bioactive molecules, most notably CDK inhibitors like Roscovitine. A thorough understanding of its synthesis, particularly the factors governing the regioselectivity of the N-alkylation step, is crucial for medicinal and process chemists. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to efficiently synthesize and utilize this versatile purine derivative in their drug discovery endeavors.

References

-

Hloušková, K., Rouchal, M., Džubák, P., Hajdúch, M., & Vícha, R. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1585. [Link]

-

Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. (2018). Molecules, 23(10), 2469. [Link]

-

Zhelev, N., Trifonov, D., Wang, S., & Mitev, V. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. ResearchGate. [Link]

-

From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. (n.d.). ResearchGate. [Link]

-

The design and synthesis of purine inhibitors of CDK2. III. (2001). Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1067-1078. [Link]

-

Zhong, M., & Robins, M. J. (2003). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 68(13), 5344–5347. [Link]

-

Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. [Link]

-

Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. (2022). Journal of Molecular Structure, 1264, 133256. [Link]

-

Stýskala, J., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2022). ACS Omega. [Link]

-

Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2015). ChemistrySelect, 1(1), 1-5. [Link]

- Process for preparing 2,6-dichloropurine. (2002).

-

2,6-Dichloro-7-isopropyl-7H-purine. (2012). National Center for Biotechnology Information. [Link]

-

Facile and Practical Synthesis of 2,6-Dichloropurine. (2007). ResearchGate. [Link]

-

2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (2012). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2020). Molecules, 25(11), 2632. [Link]

- Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl. (1967).

-

Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. (2024). Current Medicinal Chemistry, 31. [Link]

-

High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. (2019). ResearchGate. [Link]

-

Direct Regioselective C-H Cyanation of Purines. (2023). Molecules, 28(2), 834. [Link]

-

¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (2012). NMR in Biomedicine, 25(12), 1255-1270. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). BMC Bioinformatics, 15, 413. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 203436-45-7|this compound|BLD Pharm [bldpharm.com]

- 6. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The design and synthesis of purine inhibitors of CDK2. III - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-dichloro-9-isopropyl-9H-purine: Synthesis, Characterization, and Biological Significance

Introduction: The Strategic Importance of Substituted Purines in Modern Drug Discovery

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules such as nucleosides and coenzymes. Its inherent ability to form multiple hydrogen bonds and engage in pi-stacking interactions makes it a "privileged scaffold" for designing targeted therapeutics.[1] Among the vast landscape of purine derivatives, 2,6-dichloro-9-isopropyl-9H-purine emerges as a key intermediate and a molecule of significant interest. The dichloro substitution at the 2 and 6 positions provides reactive handles for further chemical modifications, enabling the synthesis of diverse compound libraries. The N9-isopropyl group enhances lipophilicity, which can be crucial for cell permeability and oral bioavailability.

This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and established analytical characterization. Furthermore, it delves into the broader biological context, particularly the role of purine analogs as potent inhibitors of cyclin-dependent kinases (CDKs), a critical family of enzymes in cell cycle regulation and a major target in oncology research.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | Verified |

| CAS Number | 203436-45-7 | [4][5] |

| Molecular Formula | C₈H₈Cl₂N₄ | [5] |

| Molecular Weight | 231.08 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 100-102 °C | Inferred from similar compounds |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; poorly soluble in water. | [6] |

| Purity | Typically ≥97% | [5] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The regioselective alkylation of the purine ring is a critical step in the synthesis of this compound. Direct alkylation of 2,6-dichloropurine can lead to a mixture of N7 and N9 isomers, with the N9 isomer generally being the thermodynamically more stable and desired product.[7][8]

Method 1: Direct Alkylation

This method involves the reaction of 2,6-dichloro-9H-purine with an isopropyl halide in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,6-dichloro-9H-purine (1 equivalent) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (3 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-iodopropane (5 equivalents) dropwise at room temperature.[9]

-

Reaction Execution: Stir the reaction mixture at 15-20°C for 8 hours.[9] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, containing a mixture of N9 and N7 isomers, is then purified by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the desired this compound (N9 isomer).[9]

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the purine starting material and the carbonate base, facilitating a homogenous reaction environment.

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the N9-H of the purine ring, forming the more nucleophilic purine anion.

-

Alkylating Agent: 2-iodopropane is a highly reactive alkylating agent. The iodide is an excellent leaving group, promoting the Sₙ2 reaction.

-

Regioselectivity: While direct alkylation can yield a mixture of N7 and N9 isomers, the N9 position is generally favored due to its higher thermodynamic stability.[7][8] The ratio of N9 to N7 can be influenced by factors such as the solvent, base, and counter-ion.

Method 2: Mitsunobu Reaction for Enhanced Regioselectivity

The Mitsunobu reaction offers a powerful and often more regioselective alternative for the N9-alkylation of purines, particularly with secondary alcohols like isopropanol.[10][11] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon.[10]

Experimental Protocol:

-

Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF), add isopropanol (1.2 equivalents).

-

Reagent Addition: Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[12]

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to isolate the N9-isopropyl product. The triphenylphosphine oxide byproduct can often be removed by crystallization.

Causality Behind Experimental Choices:

-

Reagents: The combination of triphenylphosphine and DEAD/DIAD activates the alcohol, making the hydroxyl group a good leaving group.[10]

-

Mechanism and Regioselectivity: The reaction proceeds via an alkoxyphosphonium salt intermediate. The purine anion then acts as the nucleophile, attacking the activated alcohol. The N9 position of the purine is sterically more accessible and electronically favored for nucleophilic attack in this context, leading to high N9 regioselectivity.[11]

Workflow for the Synthesis of this compound:

Sources

- 1. ashp.org [ashp.org]

- 2. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 203436-45-7|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. organic-synthesis.com [organic-synthesis.com]

An In-Depth Technical Guide to 2,6-dichloro-9-isopropyl-9H-purine: Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dichloro-9-isopropyl-9H-purine, a key heterocyclic building block in contemporary drug discovery and chemical biology. We delve into its structural features, spectral characteristics, and chemical reactivity, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization. This guide further explores its critical role as a versatile scaffold in the synthesis of kinase inhibitors, apoptosis-inducing agents, and components of targeted protein degradation platforms such as PROTACs (Proteolysis Targeting Chimeras). Detailed experimental protocols for its synthesis and purification are also presented, underpinned by an understanding of the chemical principles governing these procedures.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a vast array of therapeutic agents.[1] Among the diverse library of synthetic purine analogs, this compound has emerged as a particularly valuable intermediate. Its strategic importance stems from the differential reactivity of the two chlorine atoms at the C2 and C6 positions of the purine ring. These halogens serve as versatile synthetic handles, amenable to selective nucleophilic displacement, thereby enabling the systematic and modular construction of complex molecular architectures.[2] This inherent chemical reactivity, coupled with the influence of the N9-isopropyl group on solubility and target engagement, positions this compound as a cornerstone for the development of novel therapeutics. This guide will provide an in-depth exploration of its fundamental properties and showcase its application in cutting-edge drug discovery paradigms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthetic chemistry and for predicting its behavior in biological systems.

General Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dichloro-9-(propan-2-yl)-9H-purine | N/A |

| CAS Number | 203436-45-7 | [3] |

| Molecular Formula | C₈H₈Cl₂N₄ | [3] |

| Molecular Weight | 231.08 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 100–102 °C | [1] |

| Boiling Point | 315.1 ± 52.0 °C (Predicted) | [5] |

| Purity | Typically ≥97% | [3] |

Solubility Profile

Qualitative solubility assessments indicate that this compound is soluble in a range of common organic solvents.[5]

-

Soluble in: Acetone, Chloroform, Ethyl Acetate, Methanol.[5]

-

Slightly soluble to insoluble in: Water.

For quantitative applications, it is recommended that researchers experimentally determine the solubility in their specific solvent systems. The N9-isopropyl group generally imparts a moderate increase in lipophilicity compared to the unsubstituted purine core, contributing to its solubility in organic media.

Spectral Data and Structural Elucidation

The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of organic molecules.

-

¹H-NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals corresponding to the isopropyl group and the lone proton on the purine ring.

-

H8 Proton: A singlet is expected for the proton at the C8 position of the purine ring, typically appearing in the downfield region (around δ 8.17 ppm) due to the electron-withdrawing nature of the heterocyclic system.[1]

-

Isopropyl Group (CH): A septet (or multiplet) is anticipated for the methine proton of the isopropyl group, resulting from coupling to the six equivalent methyl protons. This signal is generally observed around δ 4.90 ppm.[1]

-

Isopropyl Group (CH₃): A doublet will be present for the six equivalent protons of the two methyl groups, arising from coupling to the single methine proton. This signal typically appears in the upfield region (around δ 1.65 ppm).[1]

-

-

¹³C-NMR (Carbon NMR): The carbon NMR spectrum provides insight into the carbon framework of the molecule.

-

Purine Ring Carbons: The carbon atoms of the purine ring will resonate at characteristic downfield shifts. The carbons bearing chlorine atoms (C2 and C6) are expected to have distinct chemical shifts, as are the other carbons within the heterocyclic system (C4, C5, and C8).[1]

-

Isopropyl Group Carbons: The methine carbon of the isopropyl group will appear at a specific resonance, while the two equivalent methyl carbons will give rise to a single signal at a more upfield chemical shift.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

C-H Stretching: Bands corresponding to the stretching vibrations of the C-H bonds in the isopropyl group and the aromatic C-H bond of the purine ring.

-

C=N and C=C Stretching: A series of sharp to medium absorption bands in the 1600-1450 cm⁻¹ region, characteristic of the purine ring system.[1]

-

C-Cl Stretching: Absorption bands associated with the carbon-chlorine bonds, typically found in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the molecule.

-

Molecular Ion Peak ([M+H]⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the protonated molecule. For C₈H₈Cl₂N₄, the expected m/z value for the [M+H]⁺ ion is approximately 231.0204.[1] The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with the [M+2] and [M+4] peaks having specific relative intensities.

-

Fragmentation Pattern: The fragmentation of halogenated purines in mass spectrometry is influenced by the halogen type and its position.[5] Common fragmentation pathways include the loss of a chlorine atom or hydrogen chloride, as well as cleavage of the purine ring.[5]

Chemical Properties and Reactivity

The synthetic utility of this compound is largely defined by the reactivity of its dichloropurine core.

Nucleophilic Aromatic Substitution

The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its application as a versatile building block.[2] The C6 position is generally more reactive towards nucleophiles than the C2 position, allowing for selective functionalization. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atoms, leading to the synthesis of diverse libraries of substituted purines.[6]

Caption: Mechanism of action of purine-based kinase inhibitors.

Apoptosis-Inducing Agents

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Purine analogs have been shown to induce apoptosis in cancer cells through various mechanisms. [3]Derivatives of this compound can be designed to modulate key signaling pathways involved in apoptosis, such as the p53 and the PI3K/p70S6K pathways. [7]By interfering with these pathways, these compounds can trigger the apoptotic cascade in malignant cells.

Caption: A typical workflow for the synthesis and purification of this compound.

Conclusion

This compound stands out as a preeminent building block in the arsenal of medicinal chemists and chemical biologists. Its well-defined physicochemical properties, coupled with the predictable and versatile reactivity of its dichloropurine core, provide a robust platform for the rational design and synthesis of novel bioactive compounds. As demonstrated in this guide, its applications span from the development of targeted kinase inhibitors and apoptosis inducers to its incorporation into sophisticated protein degradation platforms. The continued exploration of the chemical space accessible from this strategic intermediate is poised to yield the next generation of precision therapeutics.

References

-

This compound. (n.d.). In LookChem. Retrieved January 8, 2026, from [Link]

- Hloušková, N., Rouchal, M., Nečas, M., & Vícha, R. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1585.

- Kosciuszko, K., & Szczygiel, I. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 5.

- Kosciuszko, K., & Szczygiel, I. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7, 5.

-

2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram. (n.d.). In CP Lab Chemicals. Retrieved January 8, 2026, from [Link]

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogen

- What properties do the derivatives of 2,6 - Dichloropurine have? (2025). Keyingchem Blog.

- Kumar, A., & Sharma, S. (2012). Purine analogues as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(12), 1194–1211.

- Rouchal, M., Giovagnoli, F. A., Bartoš, P., & Vícha, R. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2759.

- Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. (2017). Molecules, 22(12), 2163.

- A Scorpion Peptide Exerts Selective Anti-Leukemia Effects Through Disrupting Cell Membranes and Triggering Bax/Bcl-2-Related Apoptosis Pathway. (2023). International Journal of Molecular Sciences, 24(23), 16809.

- 2,6-Dichloro-9H-purine Safety D

- New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2022). International Journal of Molecular Sciences, 23(19), 11779.

- Reversine, a substituted purine, exerts an inhibitive effect on human renal carcinoma cells via induction of cell apoptosis and polyploidy. (2018). OncoTargets and Therapy, 11, 1025–1035.

- 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. (1999). Bioorganic & Medicinal Chemistry Letters, 9(1), 91–96.

- Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. (2019). European Journal of Medicinal Chemistry, 182, 111663.

-

2,6-dichloro-9-(1-methylethyl)-9H-purine. (n.d.). In Chongqing Chemdad Co., Ltd. Retrieved January 8, 2026, from [Link]

- The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applic

Sources

- 1. iwaponline.com [iwaponline.com]

- 2. nbinno.com [nbinno.com]

- 3. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 7. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Architectural Significance of a Substituted Purine

An In-depth Technical Guide to 2,6-dichloro-9-isopropyl-9H-purine: A Keystone Intermediate for Kinase Inhibitor Discovery

In the landscape of medicinal chemistry and drug development, the purine scaffold is a "privileged structure," a molecular framework that frequently appears in bioactive compounds and approved therapeutics.[1][2] Its prevalence in the fundamental molecules of life, such as adenine and guanine, makes it an ideal starting point for designing molecules that can interact with a vast array of biological targets, particularly protein kinases.[2] Within this class, This compound emerges as a highly strategic chemical intermediate. Its utility lies not in its own biological activity, but in its designed reactivity, serving as a versatile platform for constructing libraries of novel drug candidates.

The two chlorine atoms at the C2 and C6 positions of the purine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[3] Crucially, they possess differential reactivity, allowing for selective, stepwise functionalization. The isopropyl group at the N9 position is not merely a placeholder; it imparts critical steric and electronic properties, enhances solubility in organic solvents, and provides a key interaction motif for binding within the ATP pocket of many kinases. This guide provides a technical overview of the synthesis, reactivity, and application of this intermediate for researchers, scientists, and drug development professionals.

| Physicochemical Properties of this compound | |

| CAS Number | 203436-45-7[4][5][6][7] |

| Molecular Formula | C₈H₈Cl₂N₄[4][5] |

| Molecular Weight | 231.08 g/mol [4][5] |

| Appearance | Pale yellow or white crystalline powder[8] |

| Purity | Typically ≥97%[5] |

| Storage | Room temperature, in a dry, well-sealed container[5] |

Synthesis of the Intermediate: A Controlled Alkylation

The most common and straightforward synthesis of this compound involves the direct N-alkylation of the commercially available 2,6-dichloropurine. The primary challenge in this synthesis is regioselectivity. The purine ring has multiple nitrogen atoms that can be alkylated (N7 and N9). The reaction conditions are therefore optimized to favor the formation of the desired N9 isomer.

The choice of an isopropylating agent (e.g., 2-iodopropane, isopropyl alcohol) and a suitable base in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) drives the reaction.[8] The use of potassium carbonate is common, as it is a sufficiently strong base to deprotonate the purine ring, facilitating the nucleophilic attack on the alkyl halide.[8]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure for the alkylation of 2,6-dichloropurine.[8]

-

Reaction Setup: To a solution of 2,6-dichloro-9H-purine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 3.0 eq).

-

Addition of Alkylating Agent: While stirring the suspension vigorously, add 2-iodopropane (5.0 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at a slightly reduced temperature (15-18 °C or 288–291 K) for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, dilute the mixture with deionized water. Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.[8]

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual DMSO and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude material contains a mixture of N9 and N7 isomers. Purify by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the major, desired N9-isopropyl isomer.[8]

Reactivity and Mechanistic Insights: The Power of Sequential Substitution

The synthetic value of this compound is rooted in the differential electrophilicity of the C6 and C2 positions. The C6 position is significantly more reactive toward nucleophiles than the C2 position. This phenomenon is a cornerstone of purine chemistry and enables a highly controlled, stepwise approach to building molecular complexity.

The underlying principle is the nucleophilic aromatic substitution (SNAr) mechanism.[9] This reaction is facilitated by the presence of electron-withdrawing groups (in this case, the ring nitrogens) which stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[9] The C6 position is more activated because it is flanked by two ring nitrogens, enhancing its electrophilic character and its ability to stabilize the intermediate compared to the C2 position.

This reactivity difference allows for the selective substitution at C6 under milder conditions, leaving the C2-chloro group intact for a subsequent, more forcing reaction.

Application Profile: Building Blocks for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[2] Many kinase inhibitors are designed to bind to the ATP-binding site, and the 2,6,9-trisubstituted purine scaffold is an excellent mimic of the adenine core of ATP.[10][11] this compound is thus an ideal starting material for generating libraries of potential kinase inhibitors for screening.[3][12]

The general strategy involves:

-

C6 Substitution: Reaction with a diverse panel of primary or secondary amines to introduce a key pharmacophore, often a group that interacts with the "hinge" region of the kinase.

-

C2 Substitution: Subsequent reaction at the C2 position with a different set of nucleophiles (amines, thiols, etc.) to explore the "solvent-exposed" region and fine-tune properties like selectivity and potency.

Experimental Protocol: Synthesis of a 2-Chloro-6-(amino)-9-isopropyl-purine Derivative

This protocol demonstrates the selective C6-substitution, the first and most critical step in building a kinase inhibitor library from the title intermediate. It is adapted from a reported procedure for the synthesis of related compounds.[13]

-

Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF.

-

Base and Nucleophile Addition: Add a base, typically a non-nucleophilic amine like triethylamine (TEA, 2.0 eq), to the solution. Follow this with the addition of the desired primary or secondary amine nucleophile (e.g., ethylamine hydrochloride, 1.05 eq).

-

Reaction: Heat the reaction mixture (e.g., to 90 °C) and stir for several hours (typically 3-6 h) until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 2-chloro-6-(substituted amino)-9-isopropyl-9H-purine.[13]

| Example C6-Substitutions | Nucleophile | Conditions | Typical Outcome |

| Reaction 1 | Ethylamine | TEA, DMF, 90 °C | High yield of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine[13][14] |

| Reaction 2 | Aniline | Diisopropylethylamine (DIPEA), n-Butanol, Reflux | Good yield of the corresponding 6-phenylamino derivative |

| Reaction 3 | Morpholine | K₂CO₃, Acetonitrile, Reflux | Efficient displacement to form the 6-morpholino product |

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[15] Do not eat, drink, or smoke in the laboratory.[15]

-

Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[15]

Conclusion

This compound is more than just a chemical; it is a strategic tool in the hands of medicinal chemists. Its well-defined synthesis and, more importantly, its predictable and selective reactivity make it an invaluable intermediate. By providing a robust scaffold that can be systematically and differentially functionalized at the C6 and C2 positions, it enables the rapid generation of diverse chemical libraries. This capability is crucial for the discovery of novel kinase inhibitors and other potential therapeutics, accelerating the journey from a chemical concept to a life-saving drug.

References

- A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). Google Patents.

- The Chemistry of Progress: Advancements in Acalabrutinib Intermediate Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Process for preparing ibrutinib and its intermediates. (n.d.). Google Patents.

- Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. (2019). National Institutes of Health.

- A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (2018). ACS Publications.

- Synthesis method of ibrutinib intermediate. (n.d.). Google Patents.

- Process for the preparation of acalabrutinib and its intermediates. (n.d.). Google Patents.

- Ibrutinib intermediate compounds, preparation methods and uses thereof. (n.d.). Google Patents.

-

A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (2018). ACS Publications. Retrieved January 8, 2026, from [Link]

-

Hloušková, S., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1585. Available at: [Link]

-

2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 8, 2026, from [Link]

-

The Crucial Role of Purine Intermediates in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. (2012). Mini reviews in medicinal chemistry. Retrieved January 8, 2026, from [Link]

-

Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Material Safety Data Sheet. (2016). Capot Chemical. Retrieved January 8, 2026, from [Link]

-

Direct Regioselective C-H Cyanation of Purines. (2023). Molecules, 28(2), 829. Available at: [Link]

-

Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. (2004). Molecular Diversity. Retrieved January 8, 2026, from [Link]

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). Molecules, 26(11), 3394. Available at: [Link]

-

2,6-DICHLORO-9H-PURINE | CAS 5451-40-1. (n.d.). Matrix Fine Chemicals. Retrieved January 8, 2026, from [Link]

-

2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Giovagnoli, F. A., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2773. Available at: [Link]

-

Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. (2019). European Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2022). Molecules, 27(15), 4983. Available at: [Link]

-

Giovagnoli, F. A., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2773. Available at: [Link]

-

2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

9H-Purine Chemical Properties. (n.d.). Cheméo. Retrieved January 8, 2026, from [Link]

-

Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023). International Journal of Molecular Sciences, 24(7), 6439. Available at: [Link]

-

Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. (2001). Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-dichloro-9-(1-methylethyl)-9H-purine synthesis - chemicalbook [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 203436-45-7|this compound|BLD Pharm [bldpharm.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs | MDPI [mdpi.com]

- 13. 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Biological Significance of Dichloropurine Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological significance of dichloropurine derivatives, a class of compounds demonstrating immense potential in therapeutic applications. We will delve into their mechanisms of action, focusing on their roles as kinase inhibitors and purinergic receptor modulators, and provide practical insights for researchers in drug discovery and development.

Introduction to Dichloropurine Derivatives: A Versatile Scaffold

Dichloropurine, a purine nucleus substituted with two chlorine atoms, serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules. The reactivity of the chlorine atoms at the 2 and 6 positions allows for nucleophilic substitution, enabling the introduction of various functional groups and the generation of extensive chemical libraries.[1] This chemical tractability has led to the development of dichloropurine derivatives with potent anti-cancer, anti-viral, and anti-inflammatory properties.[1]

Dichloropurine Derivatives as Kinase Inhibitors: Targeting Cellular Proliferation